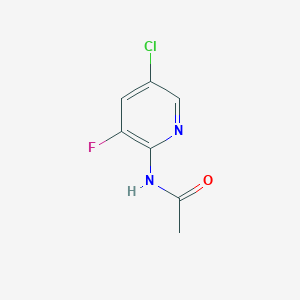
2-Acetylamino-5-chloro-3-fluoropyridine
Cat. No. B8458866
M. Wt: 188.59 g/mol
InChI Key: ZYLHAMDIDPTGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133174B2
Procedure details


Under a nitrogen atmosphere, acetamide (4.1 g, 70 mmol) was dissolved in DMF (30 mL). Sodium hydride (content: 50% to 72%, 2.4 g, 60 mmol (the content being regarded as 60%)) was added thereto at 0° C. in three portions. The compound 5-chloro-2,3-difluoropyridine (3.0 g, 20 mmol) was then added dropwise at 0° C., and the mixture was stirred for 3 hours, during which time the temperature was allowed to increase to room temperature. The reaction mixture was cooled to 0° C., a saturated ammonium chloride aqueous solution was added, and after the mixture was warmed to room temperature, extraction was performed with ethyl acetate. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was suspended in a mixed solvent of heptane and t-butyl methyl ether (15:1), and the suspension was stirred at room temperature. The suspension was filtered, and the obtained solid was dried under reduced pressure to obtain the title compound (2.7 g).





Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:4])(=[O:3])[CH3:2].[H-].[Na+].[Cl:7][C:8]1[CH:9]=[C:10]([F:15])[C:11](F)=[N:12][CH:13]=1.[Cl-].[NH4+]>CN(C=O)C>[C:1]([NH:4][C:11]1[C:10]([F:15])=[CH:9][C:8]([Cl:7])=[CH:13][N:12]=1)(=[O:3])[CH3:2] |f:1.2,4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=NC1)F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 hours, during which time the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after the mixture was warmed to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained solid was dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=NC=C(C=C1F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
